RapaLink-1

Description

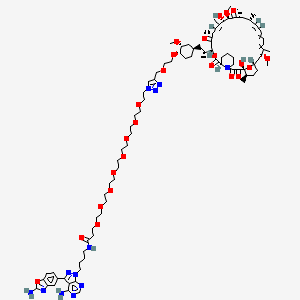

Structure

2D Structure

Properties

Molecular Formula |

C91H138N12O24 |

|---|---|

Molecular Weight |

1784.1 g/mol |

IUPAC Name |

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11?,18-12+,61-19?,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1 |

InChI Key |

QDOGZMBPRITPMZ-FXPYNVRESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Rapalink 1: a Third Generation Mtor Inhibitor

Conceptual Basis of this compound as a Bivalent mTOR Inhibitor

This compound's bivalent nature allows it to bind to two separate sites on the mTOR protein simultaneously. This contrasts with first-generation inhibitors like rapamycin, which bind allosterically to the FKBP12-FRB domain, and second-generation ATP-competitive inhibitors (TORKis), which target the kinase domain's active site. guidetopharmacology.orgmdpi.comnih.govnih.govnih.goversnet.orgportlandpress.comgoogle.com The strategic targeting of both sites provides a more comprehensive blockade of mTOR activity. mdpi.comresearchgate.netnih.gov

Integration of Rapamycin and ATP-Competitive mTOR Kinase Inhibitor (e.g., MLN0128) Moieties

A core principle of this compound's design is the covalent linkage of a rapamycin moiety with an ATP-competitive mTOR kinase inhibitor, such as MLN0128 (sapanisertib). guidetopharmacology.orgabmole.commedchemexpress.commdpi.combioscience.co.ukresearchgate.netbiorxiv.orgnih.govnih.govmdpi.comnih.govnih.govmedchemexpress.comfishersci.comresearchgate.netrsc.org Rapamycin exerts its effect by forming a complex with the immunophilin FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, primarily inhibiting mTORC1 signaling. nih.goversnet.orgportlandpress.comgoogle.com MLN0128, on the other hand, is a second-generation inhibitor that competes with ATP for binding to the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2. google.comrsc.orgwikipedia.orgharvard.edunih.gov By integrating these two distinct pharmacophores, this compound is designed to exploit the unique juxtaposition of these binding pockets on the mTOR protein. medchemexpress.comresearchgate.netnih.govmedchemexpress.com This dual targeting mechanism is intended to overcome resistance mutations that may arise in either the FRB domain (affecting rapamycin binding) or the kinase domain (affecting ATP-competitive inhibitor binding). guidetopharmacology.orgmdpi.comresearchgate.netnih.govportlandpress.comrsc.org

Research findings highlight the enhanced potency of this compound compared to its individual components or their combination. In MCF-7 cells, this compound inhibited proliferation at levels comparable to or exceeding those of rapamycin or a combination of rapamycin and MLN0128. guidetopharmacology.org Studies in glioblastoma cells demonstrated that this compound more potently inhibited cell growth and induced G0/G1 cell cycle arrest compared to rapamycin or MLN0128 alone. medchemexpress.comamegroups.cn this compound has been shown to selectively inhibit the phosphorylation of key mTORC1 targets, such as p-RPS6S235/236 and p-4EBP1T37/46, at low nanomolar concentrations. medchemexpress.commedchemexpress.comamegroups.cn

Role of the Chemical Linker in Bivalent Interaction and Compound Efficacy

Molecular modeling studies have been employed to evaluate different linker lengths and their potential for bivalent interactions. google.comnih.govacs.org These studies suggest that a sufficiently long and flexible linker is necessary to bridge the distance between the FRB domain and the ATP-binding site. google.comnih.gov For this compound, a polyethylene (B3416737) glycol (PEG)-based linker has been utilized. guidetopharmacology.orgmdpi.comgoogle.com PEG linkers are often chosen for their flexibility, hydrophilicity, and ability to reduce non-specific binding. The specific linker in this compound contains multiple ethylene (B1197577) glycol units, contributing to its length and flexibility. guidetopharmacology.orgmdpi.comgoogle.comnih.govacs.orguni.lu

Studies comparing this compound with analogues possessing different linker lengths have underscored the importance of this structural element. For instance, this compound and RapaLink-2, which differ in their linker lengths, showed varying potencies in inhibiting mTOR signaling and cell proliferation, with this compound generally exhibiting greater potency. nih.govnih.gov This suggests that the linker in this compound is optimized for effective simultaneous binding to both mTOR sites, leading to enhanced inhibitory effects. nih.gov

Synthetic Strategies for this compound and Analogues

The synthesis of bivalent inhibitors like this compound presents unique challenges due to the complexity of the constituent molecules. Efficient synthetic routes are required to couple the large and structurally intricate rapamycin core with the ATP-competitive inhibitor through a designed linker.

Convergent Synthetic Routes

Convergent synthetic strategies are typically employed for the synthesis of this compound and its analogues. google.comnih.gov This approach involves synthesizing the two main components (modified rapamycin and modified ATP-competitive inhibitor) and the linker separately, and then joining them in a final coupling step. This is often more efficient than a linear synthesis, especially when dealing with complex molecules, as it allows for the parallel synthesis of fragments and reduces the number of steps required to build the final product. google.comresearchgate.net

One described convergent route involves functionalizing rapamycin and the ATP-competitive inhibitor (such as a precursor of MLN0128) with complementary reactive groups that can be easily coupled. google.com For example, one fragment might be functionalized with an alkyne and the other with an azide, allowing for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry, to form a stable triazole linkage. google.comresearchgate.net This type of reaction is known for its high efficiency, specificity, and tolerance to various functional groups, making it suitable for the synthesis of complex conjugates. researchgate.net

The synthesis typically involves modifying the rapamycin structure at a specific position, such as the C40 hydroxyl group, to attach the linker. google.comacs.org Similarly, the ATP-competitive inhibitor is modified to incorporate the other end of the linker. google.com These modified intermediates are then coupled to form the final this compound molecule. google.com

Optimization of Linker Length and Composition

Optimization of the linker is a crucial aspect of the synthetic strategy and compound design. This involves synthesizing a series of analogues with linkers of varying lengths, flexibility, and chemical composition to evaluate their impact on binding affinity, potency, and pharmacokinetic properties. google.comnih.govacs.org

Computational modeling plays a significant role in guiding the design and optimization of the linker by predicting the preferred conformations and binding interactions of different linker designs. google.comnih.govacs.org Studies evaluating methylene (B1212753) linkers of varying lengths, for instance, have indicated that longer linkers are generally preferred for achieving effective bivalent binding. google.comacs.org

Experimental evaluation of synthesized analogues with different linkers is then conducted to validate the computational predictions and identify the optimal linker characteristics. This involves assessing their inhibitory activity against mTOR, their ability to overcome resistance mutations, and their cellular uptake and distribution. medchemexpress.comnih.govnih.gov The PEG-based linker in this compound was selected based on such optimization efforts, aiming to provide sufficient length and flexibility for optimal bivalent interaction while also potentially influencing the compound's solubility and in vivo behavior. guidetopharmacology.orgmdpi.comgoogle.com The synthesis of analogues with varying numbers of ethylene glycol units in the linker allows for a systematic investigation of the impact of linker length on biological activity. nih.gov

Data Tables

Here is an example of how research findings on linker length impact could be presented in a table:

Table 1: Impact of Linker Length on RapaLink Efficacy (Illustrative based on search results)

| Compound | Linker Description (Conceptual) | Relative Potency (vs. This compound) | Key Observations | Source |

| This compound | Optimized PEG-based Linker | 1x (Reference) | Potent inhibition of mTORC1/2 targets, overcomes resistance. | guidetopharmacology.orgmedchemexpress.commedchemexpress.comnih.govamegroups.cn |

| RapaLink-2 | Longer PEG-based Linker | Slightly Less Potent | Less potent inhibition of p-4EBP1 compared to this compound. | nih.govnih.gov |

| RapaLink-3 | Shorter Linker | Diminished Potency | Showed diminished potency against p-4EBP1 and p-AKT compared to this compound/-2. | nih.gov |

| Analogues with shorter methylene linkers (n<27) | Methylene Linker | Less Favorable Energetics | Computational modeling predicted less favorable bivalent binding. | google.comacs.org |

Detailed Research Findings

Research findings underscore the rationale behind this compound's design and the success of its synthetic approach. The bivalent interaction mediated by the linker and the two distinct binding moieties allows this compound to effectively inhibit mTOR signaling and overcome resistance mechanisms. guidetopharmacology.orgmedchemexpress.comresearchgate.netnih.govmdpi.commedchemexpress.comnih.govportlandpress.comamegroups.cn Studies have shown that this compound requires FKBP12 for its activity, similar to rapamycin, indicating that the rapamycin moiety's interaction with FKBP12 and the FRB domain is crucial for the bivalent binding. nih.gov The ability of this compound to potently inhibit both mTORC1 and mTORC2 targets, including those less sensitive to rapamycin like 4E-BP1 phosphorylation, highlights the benefit of combining the allosteric and ATP-competitive inhibition mechanisms. medchemexpress.commedchemexpress.comnih.govamegroups.cn The observation that this compound can overcome resistance conferred by mutations in either the FRB or kinase domains of mTOR provides strong validation for the bivalent design principle. guidetopharmacology.orgmdpi.comresearchgate.netnih.govportlandpress.comrsc.org

Molecular Mechanism of Action of Rapalink 1

Dual Inhibition of mTORC1 and mTORC2 Activity

Unlike rapamycin (B549165), which primarily allosterically inhibits mTORC1 through the formation of a complex with FKBP12, RapaLink-1 is engineered to inhibit both mTORC1 and mTORC2 cellsignal.comiiarjournals.orgbiorxiv.org. This dual inhibition is crucial as many cancers develop resistance to rapamycin due to sustained mTORC2 activity or activation of alternative pathways portlandpress.com. This compound combines the high specificity binding of rapamycin to mTORC1 via FKBP12 with the broader inhibitory action of second-generation mTOR inhibitors that target the ATP-binding site, thereby inhibiting both complexes cellsignal.com. Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by blocking both mTORC1 and mTORC2 iiarjournals.org.

Differential Effects on mTOR Complex Phosphorylation Events

The inhibition of mTORC1 and mTORC2 by this compound leads to a decrease in the phosphorylation of their respective downstream substrates. mTORC1 is a key regulator of cell growth and protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization rsc.org. While rapamycin's inhibition of mTORC1 is often substrate-dependent and may not fully inhibit the phosphorylation of certain targets like 4E-BP1, this compound aims for more comprehensive inhibition portlandpress.com. Research indicates that this compound can effectively block the phosphorylation of key effectors of both complexes iiarjournals.orgfrontiersin.org.

Impact on Downstream Signaling Effectors: p70S6K, 4EBP1, and AKT Phosphorylation

Inhibition of mTORC1 by this compound results in decreased phosphorylation of its primary downstream targets, ribosomal protein S6 kinase (p70S6K or S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) iiarjournals.orgfrontiersin.org. Reduced phosphorylation of p70S6K leads to decreased phosphorylation of ribosomal protein S6, impacting protein synthesis iiarjournals.orgfrontiersin.org. Hypophosphorylation of 4EBP1 promotes its binding to eIF4E, inhibiting cap-dependent translation portlandpress.compnas.org.

Simultaneously, this compound's inhibition of mTORC2 activity is evidenced by reduced phosphorylation of Akt, specifically at serine 473 (Akt S473) iiarjournals.orgfrontiersin.orgfrontiersin.org. Akt is a crucial node in the PI3K/Akt/mTOR pathway, and its phosphorylation by mTORC2 is critical for cell survival and growth signaling frontiersin.orgguidetopharmacology.org. The ability of this compound to inhibit Akt phosphorylation contributes to its enhanced anti-proliferative effects iiarjournals.orgfrontiersin.org.

Research findings illustrate the impact of this compound on the phosphorylation of these downstream effectors. For example, studies in undifferentiated pleomorphic sarcoma (UPS) cell lines showed that this compound decreased RPS6, 4E-BP1, and AKT phosphorylation in a dose-dependent manner, indicating inhibition of the mTOR pathway iiarjournals.org. Similarly, in prostate cancer patient-derived xenograft organoids, this compound treatment efficiently blocked phosphorylation of S6 (Ser240/244) and ULK1 (Ser757), mTORC1 effectors, and abolished Akt phosphorylation (Ser473) in a dose-dependent manner frontiersin.org.

Here is a representative data illustration based on research findings on the impact of this compound on downstream effector phosphorylation:

| Compound | Target | Phosphorylation Site | Effect on Phosphorylation | Reference |

| This compound | RPS6 (S6) | Ser240/244 | Decreased | iiarjournals.orgfrontiersin.org |

| This compound | 4E-BP1 | Unspecified | Decreased | iiarjournals.org |

| This compound | 4E-BP1 | Thr37/46 | Inhibition (often resistant to rapalogs) | portlandpress.com |

| This compound | ULK1 | Ser757 | Blocked | frontiersin.org |

| This compound | Akt | Ser473 | Decreased/Abolished | iiarjournals.orgfrontiersin.orgfrontiersin.org |

Bivalent Binding Mode and Enhanced Affinity

This compound is characterized by its bivalent (or bitopic) binding mode, meaning it simultaneously engages two distinct sites on the mTOR kinase guidetopharmacology.orgbiorxiv.orgrsc.org. This dual engagement contributes to its enhanced affinity and selectivity for mTOR compared to first and second-generation inhibitors researchgate.netrsc.org. The structure of this compound involves a rapamycin component linked to an ATP-competitive mTOR kinase inhibitor moiety guidetopharmacology.orgrsc.org.

Interaction with the FKBP12-Binding (FRB) Domain of mTOR

Similar to rapamycin, one part of this compound interacts with the FK506-binding protein 12 (FKBP12) iiarjournals.orgresearchgate.netbiorxiv.org. This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR researchgate.netbiorxiv.orgrsc.org. The binding of the FKBP12-rapamycin complex to the FRB domain is a classic mechanism by which rapalogs allosterically inhibit mTORC1 activity researchgate.netbiorxiv.orgrsc.org. This interaction is crucial for this compound, leveraging the high affinity and established mechanism of rapamycin's interaction with mTORC1 nih.gov.

Engagement of the ATP-Binding Site of the mTOR Kinase Domain

In addition to the FRB domain interaction, the second part of this compound, the ATP-competitive inhibitor moiety, directly binds to the ATP-binding site within the catalytic kinase domain of mTOR guidetopharmacology.orgresearchgate.netbiorxiv.orgrsc.org. This is the primary mode of action for second-generation mTOR inhibitors biorxiv.orgrsc.org. By occupying the ATP-binding site, this moiety prevents ATP from binding, thereby directly inhibiting the catalytic activity of the mTOR kinase rsc.org. The ATP-competitive nature allows this compound to inhibit both mTORC1 and mTORC2, as the kinase domain is common to both complexes biorxiv.orgrsc.org.

Structural Insights into Simultaneous Binding and Conformational Changes

The bivalent nature of this compound allows it to bridge the FKBP12-binding site (adjacent to the FRB domain) and the ATP-binding site within the mTOR kinase domain simultaneously researchgate.netrsc.org. Structural studies, likely involving techniques such as X-ray crystallography or cryo-electron microscopy, are crucial for visualizing how this compound achieves this dual binding rsc.org. These studies would provide insights into the specific interactions between the different parts of this compound and the respective binding pockets on mTOR and FKBP12.

The simultaneous engagement of these two sites by a single molecule is hypothesized to induce specific conformational changes in the mTOR protein researchgate.netrsc.org. These changes are thought to enhance the inhibitory effect beyond that achieved by either binding mode alone researchgate.netrsc.org. The linker connecting the two inhibitory moieties of this compound is designed to be of an appropriate length and flexibility to facilitate this simultaneous binding and potentially stabilize an inactive conformation of mTOR rsc.orgacs.org. This cooperative binding mechanism can lead to increased affinity and prolonged target occupancy, contributing to the durable and potent inhibition observed with this compound researchgate.netrsc.org. The design rationale behind this compound stems from the observation that resistance mutations to single-site inhibitors often occur in either the FRB or kinase domain, suggesting that a bivalent inhibitor could overcome such resistance by maintaining an anchor point while the other moiety still exerts an inhibitory effect rsc.orgportlandpress.com.

Role of FKBP12 in this compound's Cellular Activity and Accumulation

FKBP12 (FK506 binding protein 12) plays a crucial role in the cellular activity and accumulation of this compound. Similar to rapamycin, this compound binds to FKBP12. medchemexpress.eumedchemexpress.comnih.gov The formation of the this compound-FKBP12 complex is essential for its interaction with the FRB domain of mTOR. amegroups.orgnih.govucsf.edu However, the this compound-FKBP12 complex exhibits a broader binding profile compared to the rapamycin-FKBP12 complex. While the latter binds only to the FRB domain, the this compound-FKBP12 complex can bind to both the FRB domain and the mTOR kinase domain. amegroups.orgnih.govucsf.edu This dual binding capacity, mediated by FKBP12, is thought to increase the affinity and stability of this compound binding to mTOR, contributing to its higher efficacy. amegroups.orgnih.govucsf.edu Furthermore, association with FKBP12, an abundant intracellular protein, facilitates the accumulation of this compound within cells. medchemexpress.euapexbt.comnih.govucsf.edumdpi.comijbs.com This enhanced intracellular accumulation, driven by the interaction with FKBP12, is believed to contribute to the prolonged and potent inhibitory effects of this compound on the mTOR pathway. apexbt.comnih.gov

Durability of mTOR Pathway Inhibition by this compound

Research indicates that this compound provides durable inhibition of the mTOR pathway, particularly mTORC1. frontiersin.orgmedchemexpress.euapexbt.comnih.gov This prolonged effect is a key advantage compared to some second-generation TORKis, which may exhibit shorter residence times in cells. amegroups.orgnih.gov The durable inhibition by this compound is attributed, in part, to its association with FKBP12, which leads to its intracellular accumulation and sustained presence. medchemexpress.euapexbt.comnih.govucsf.edumdpi.com Studies have shown that this compound can effectively suppress the phosphorylation of downstream mTORC1 targets, such as p-RPS6 and p-4EBP1, over extended periods, such as 24 hours or more. amegroups.orgnih.gov This sustained suppression of key effectors highlights the prolonged inhibitory activity of this compound on mTORC1 signaling. amegroups.orgnih.gov The ability of this compound to durably block mTORC1 is considered crucial for its enhanced efficacy in various contexts, including overcoming resistance observed with earlier-generation inhibitors. medchemexpress.euapexbt.comnih.gov

Data Table: Inhibition of mTORC1 Targets by this compound

| Inhibitor | Target Phosphorylation Inhibited | Duration of Suppression | Reference |

| This compound | p-RPS6, p-4EBP1 | > 24 hours | amegroups.orgnih.gov |

| Rapamycin | p-RPS6 (more effectively) | Sustained | amegroups.orgnih.govucsf.edu |

| MLN0128 (TORKi) | p-4EBP1 (more effectively) | Shorter residence time | amegroups.orgnih.gov |

Note: This table summarizes findings related to the inhibition of mTORC1 downstream targets. The efficacy and duration of inhibition can vary depending on cell type, concentration, and experimental conditions.

Apoptosis Induction in Preclinical Models

Studies in preclinical models have shown that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. In renal cell carcinoma (RCC) cell lines, this compound treatment suppressed cell proliferation by inducing apoptosis and cell cycle arrest medchemexpress.comnih.govresearchgate.net. Specifically, this compound caused apoptosis in both 786-o and A498 RCC cell lines, whereas temsirolimus (B1684623) (a rapamycin derivative) only induced apoptosis in 786-o cells nih.gov. Western blot analysis revealed that this compound increased the cleavage of PARP, a marker of apoptosis, in RCC cells nih.gov. In glioblastoma stem cells (GSCs), this compound induced a small increase in apoptosis, which was statistically significant in certain cell lines like NCH644 and BTSC233 mdpi.com. Combination studies have also explored enhancing this compound's apoptotic effects. For instance, in glioblastoma multiforme (GBM) cell lines, this compound in combination with inhibitors of Bcl-2 and Bcl-xl (like ABT-737 and ABT-263) synergized to induce apoptosis, evidenced by PARP cleavage and annexin (B1180172) V staining nih.gov. This compound was found to downregulate Mcl-1 expression while inducing pro-survival proteins Bcl-2 and Bcl-xl, suggesting that co-targeting these pathways can enhance apoptosis induction nih.gov.

Autophagy Modulation and Interplay with mTOR Inhibition

The mTOR pathway is a known regulator of autophagy, a cellular process involving the degradation and recycling of cellular components iiarjournals.orgnih.gov. mTORC1 typically suppresses autophagy ucsf.edunih.govbiorxiv.org. Inhibition of mTOR, particularly mTORC1, can therefore lead to the induction of autophagy ucsf.eduiiarjournals.orgnih.gov. This compound, as an mTOR inhibitor, has been shown to induce autophagy medchemexpress.comucsf.edu. In the context of antiphospholipid syndrome (APS), this compound demonstrated anti-thrombotic effects partly by improving autophagy in both in vivo and in vitro models medchemexpress.comnih.gov. In vitro studies using THP-1 macrophages exposed to oxidized low-density lipoprotein (ox-LDL) showed that this compound enhanced macrophage autophagy, indicated by increased expression of autophagy-related proteins and morphological changes nih.gov. However, the interplay between autophagy induction by mTOR inhibitors and their anti-cancer effects can be complex. In some cases, autophagy can act as a survival mechanism for cancer cells iiarjournals.org. For example, in undifferentiated pleomorphic sarcoma (UPS) cells, while this compound inhibited proliferation and the PI3K/mTOR pathway, combining it with hydroxychloroquine (B89500), an autophagy inhibitor, enhanced the antitumor effect compared to this compound alone iiarjournals.org. This suggests that blocking the autophagy induced by this compound can augment its apoptotic effects in certain cancer types iiarjournals.org.

Effects on Cell Motility and Invasive Properties

This compound has been shown to impact the motility and invasive capabilities of cancer cells in preclinical settings.

Inhibition of Cell Migration and Invasion

Preclinical studies have indicated that this compound can inhibit the migration and invasion of cancer cells. In renal cell carcinoma (RCC) cells, including sunitinib-naïve and sunitinib-resistant lines, this compound significantly suppressed cell migration and invasion nih.govresearchgate.netresearchgate.netnih.gov. This effect was observed to be greater than that of temsirolimus nih.govresearchgate.netresearchgate.net. In glioblastoma stem cells (GSCs), this compound strongly inhibited migration in several cell lines, although one cell line (NCH644) showed less sensitivity mdpi.comnih.gov. The suppression of the PI3K/AKT/mTOR signaling pathway by this compound is believed to contribute to its inhibitory effects on cell motility and invasion, as the mTOR pathway plays a role in regulating tumor cell motility and metastasis nih.govresearchgate.netmdpi.com.

Suppression of Colony Formation

This compound has also demonstrated the ability to suppress the formation of colonies by cancer cells in preclinical assays. In renal cell carcinoma (RCC) cells, this compound remarkably inhibited colony formation compared to temsirolimus nih.govresearchgate.netresearchgate.netnih.gov. This effect was observed in both sunitinib-naïve and sunitinib-resistant RCC cell lines nih.govresearchgate.net. In glioblastoma stem cells (GSCs), this compound strongly and significantly inhibited the ability of these cells to form colonies in agar (B569324) assays across all tested cell lines mdpi.comnih.gov. Studies have suggested that mTORC1 is a main regulator of colony formation, and this compound's potent inhibition of mTORC1 contributes to this effect ucsf.edu. Even at low concentrations, this compound resulted in a more substantial reduction in colony size compared to rapamycin treatment ucsf.edu.

Compound Information

| Compound Name | PubChem CID |

| This compound | 137076847 nih.govuni.lu or 121231411 guidetopharmacology.orgcenmed.com |

| Rapamycin | 5280440 |

| MLN0128 | 24877611 |

| Temsirolimus | 644217 |

| ABT-737 | 11265614 |

| ABT-263 | 24877611 |

| Mcl-1 | 66954090 |

| Bcl-2 | 661 |

| Bcl-xl | 661 |

| Hydroxychloroquine | 3652 |

| PARP | 16681331 |

| FKBP12 | 434470 |

| mTOR | 5459100 |

| p70S6K | 10139 |

| 4EBP1 | 8376 |

| AKT | 6564 |

| PI3K | 5295 |

| LC3B | 84557 |

| Beclin-1 | 66409 |

| p62 | 8815 |

| CD133 | 11551381 |

| SOX2 | 100009121 |

| CD44 | 5390 |

| ZEB1 | 10139 |

| RPS6 | 6195 |

| Sunitinib | 644210 |

This compound stands as a notable third-generation bivalent inhibitor targeting the mammalian target of rapamycin (mTOR) pathway. Engineered through the linkage of rapamycin and the second-generation mTOR kinase inhibitor MLN0128 (sapanisertib), this compound is designed to leverage the distinct binding properties of its components medchemexpress.comguidetopharmacology.orgcellsignal.com. This unique structure allows it to exhibit potent inhibitory effects on mTOR complex 1 (mTORC1) and, depending on concentration, also impact mTOR complex 2 (mTORC2) medchemexpress.comcellsignal.comucsf.edu. Its interaction with FKBP12 is key to achieving targeted and sustained inhibition of mTORC1 medchemexpress.com. Preclinical investigations have highlighted this compound's potential therapeutic utility in various cancer models, including glioblastoma and renal cell carcinoma, demonstrating an ability to overcome resistance mechanisms associated with earlier mTOR inhibitors medchemexpress.comcellsignal.com.

Cellular and Biochemical Effects of this compound

The cellular and biochemical effects of this compound are primarily mediated through its inhibitory action on the mTOR pathway, influencing critical processes such as apoptosis, autophagy, cell migration, invasion, and colony formation, as observed in preclinical studies.

Cellular and Biochemical Effects of Rapalink 1

Induction of Programmed Cell Death and Autophagy

Apoptosis Induction in Preclinical Models

Preclinical evidence indicates that RapaLink-1 can effectively induce apoptosis in various cancer cell lines. In studies involving renal cell carcinoma (RCC), this compound treatment led to suppressed cell proliferation, accompanied by the induction of apoptosis and cell cycle arrest medchemexpress.comnih.govresearchgate.net. Notably, this compound triggered apoptosis in both 786-o and A498 RCC cell lines, a broader effect compared to temsirolimus (B1684623), which only induced apoptosis in 786-o cells nih.gov. Western blot analysis confirmed this apoptotic activity through the increased cleavage of PARP in RCC cells treated with this compound nih.gov. In glioblastoma stem cells (GSCs), this compound treatment resulted in an increase in apoptosis, reaching statistical significance in cell lines such as NCH644 and BTSC233 mdpi.com. Combinatorial strategies have further explored enhancing this compound-induced apoptosis. For instance, in glioblastoma multiforme (GBM) cell lines, combining this compound with inhibitors targeting Bcl-2 and Bcl-xl, such as ABT-737 and ABT-263, demonstrated synergistic effects in inducing apoptosis, evidenced by PARP cleavage and annexin (B1180172) V staining nih.gov. Research suggests that this compound downregulates Mcl-1 expression while upregulating pro-survival proteins like Bcl-2 and Bcl-xl, indicating that simultaneously targeting these Bcl-2 family members can potentiate this compound's apoptotic effects nih.gov.

Autophagy Modulation and Interplay with mTOR Inhibition

The mTOR pathway plays a significant role in regulating autophagy, a vital cellular process for degradation and recycling iiarjournals.orgnih.gov. mTORC1 typically acts as a repressor of autophagy ucsf.edunih.govbiorxiv.org. Consequently, inhibiting mTOR, particularly mTORC1, can lead to the induction of autophagy ucsf.eduiiarjournals.orgnih.gov. This compound, as an mTOR inhibitor, has been shown to induce autophagy medchemexpress.comucsf.edu. In the context of antiphospholipid syndrome (APS), this compound exhibited anti-thrombotic properties, partly attributed to improved autophagy in both in vivo and in vitro models medchemexpress.comnih.gov. In vitro experiments with THP-1 macrophages exposed to oxidized low-density lipoprotein (ox-LDL) revealed that this compound enhanced macrophage autophagy, as indicated by increased levels of autophagy-related proteins and observable morphological changes nih.gov. However, the relationship between mTOR inhibitor-induced autophagy and anti-cancer efficacy can be complex, as autophagy can sometimes serve as a survival mechanism for cancer cells iiarjournals.org. For example, in undifferentiated pleomorphic sarcoma (UPS) cells, while this compound effectively inhibited proliferation and the PI3K/mTOR pathway, combining it with the autophagy inhibitor hydroxychloroquine (B89500) led to an enhanced antitumor effect compared to this compound treatment alone iiarjournals.org. This suggests that blocking the autophagy induced by this compound can amplify its apoptotic effects in certain cancer types iiarjournals.org.

Effects on Cell Motility and Invasive Properties

This compound has demonstrated inhibitory effects on the motility and invasive capabilities of cancer cells in preclinical investigations.

Inhibition of Cell Migration and Invasion

Preclinical studies have indicated that this compound can suppress the migration and invasion of cancer cells. In renal cell carcinoma (RCC) cell lines, including those sensitive and resistant to sunitinib, this compound significantly inhibited cell migration and invasion nih.govresearchgate.netresearchgate.netnih.gov. This inhibitory effect was more pronounced compared to temsirolimus nih.govresearchgate.netresearchgate.net. In glioblastoma stem cells (GSCs), this compound strongly inhibited migration in most tested cell lines, with one exception (NCH644) showing less sensitivity mdpi.comnih.gov. The suppression of the PI3K/AKT/mTOR signaling pathway by this compound is considered a contributing factor to its inhibitory effects on cell motility and invasion, given the established role of the mTOR pathway in regulating tumor cell motility and metastasis nih.govresearchgate.netmdpi.com.

Suppression of Colony Formation

This compound has also shown the capacity to suppress the formation of colonies by cancer cells in preclinical assays. In renal cell carcinoma (RCC) cells, this compound significantly inhibited colony formation compared to temsirolimus nih.govresearchgate.netresearchgate.netnih.gov. This effect was observed in both sunitinib-naïve and sunitinib-resistant RCC cell lines nih.govresearchgate.net. In glioblastoma stem cells (GSCs), this compound strongly and significantly suppressed the ability of these cells to form colonies in agar (B569324) assays across all tested cell lines mdpi.comnih.gov. Research suggests that mTORC1 is a primary regulator of colony formation, and this compound's potent inhibition of mTORC1 contributes to this suppression ucsf.edu. Even at low concentrations, this compound resulted in a more substantial reduction in colony size compared to treatment with rapamycin (B549165) ucsf.edu.

Preclinical Research Applications and Efficacy of Rapalink 1

In Vitro Studies in Advanced Disease Models

In vitro studies have evaluated the effects of RapaLink-1 on the proliferation, viability, and signaling pathways in various cancer cell lines and stem cells, including those resistant to existing therapies.

Efficacy in Glioblastoma (GBM) Cell Lines and Stem Cells

This compound has demonstrated superior efficacy in inhibiting human glioma cell growth over extended periods compared to rapamycin (B549165) and MLN0128 in in vitro studies amegroups.orgamegroups.cn. It effectively suppressed the phosphorylation of key mTORC1 targets, p-RPS6S235/236 and p-4EBP1T37/T46, with more pronounced and durable inhibition of p-4EBP1 compared to earlier inhibitors amegroups.orgamegroups.cnnih.gov. This compound was also more potent in inducing glioblastoma cell growth inhibition and promoting cell cycle arrest in the G0/G1 phase apexbt.comamegroups.cn.

Furthermore, this compound treatment significantly reduced the cell growth, proliferation, migration, and clonogenic potential of glioblastoma stem cells (GSCs) at low nanomolar concentrations nih.gov. It also decreased the expression of stem cell markers and effectively suppressed stem-like behavior and epithelial-to-mesenchymal-like transition (EMT) in GSCs nih.govuni-duesseldorf.de.

Investigations in Undifferentiated Pleomorphic Sarcoma (UPS) Cell Lines

Studies in undifferentiated pleomorphic sarcoma (UPS) cell lines have shown that this compound reduces cell viability in a concentration- and time-dependent manner. This compound significantly inhibited cell proliferation in tested UPS cell lines at concentrations of 0.8 nM or higher iiarjournals.orgiiarjournals.org. The antitumor effect in UPS cells is associated with the inhibition of the PI3K/mTOR pathway iiarjournals.orgiiarjournals.org.

Evaluation in Renal Cell Carcinoma (RCC) Models, Including Sunitinib-Resistant Variants

This compound has shown significant effects against proliferation, migration, invasion, and colony formation in sunitinib-naïve renal cell carcinoma (RCC) cells when compared to temsirolimus (B1684623) nih.govnih.govresearchgate.net. This inhibition was achieved through the suppression of phosphorylation of substrates in the mTOR signaling pathway, including p70S6K, 4EBP1, and AKT nih.govnih.govresearchgate.net.

Importantly, this compound demonstrated greater tumor suppressive effects than temsirolimus against sunitinib-resistant RCC cell lines nih.govnih.govresearchgate.netdovepress.com. RNA sequencing revealed that this compound suppressed not only the mTOR signaling pathway but also parts of the MAPK and ErbB signaling pathways, as well as ABC transporters, which are associated with drug resistance nih.govnih.govresearchgate.netmdpi.com.

Analysis in Prostate Cancer Cell Lines and Organoids

The effectiveness of this compound has also been demonstrated in reducing prostate cancer tumor growth using in vitro organoid assays and ex vivo tumor slice drug assays mdpi.comnih.gov. Exposure of LAPC9 prostate cancer cells to this compound blocked mTORC1/2 signaling, diminished the expression of metabolic enzymes involved in glutamine and lipid metabolism, and reduced the fraction of CD44+ and ALDEFluorhigh cells in vitro nih.govresearchgate.netresearchgate.net. In prostate cancer bone metastasis organoids, this compound significantly reduced organoid viability at the highest tested concentrations after 48 hours of treatment nih.govresearchgate.net.

Application in Models of Follicular Lymphoma and Breast Cancer

This compound has shown increased and durable inhibitory action compared to first and second-generation inhibitors in follicular lymphoma in vitro and in vivo mdpi.com. It has also demonstrated excellent therapeutic effects against breast cancer cells carrying mTOR resistance mutations nih.govnih.gov. This compound was able to overcome resistance to TORKis in cancer cell cultures mdpi.com. In MCF-7 breast cancer cells, this compound inhibited proliferation at levels comparable to rapamycin or a combination of rapamycin and MLN0128 guidetopharmacology.org.

In Vivo Efficacy in Animal Models

In vivo studies using animal models have further supported the preclinical efficacy of this compound.

In glioblastoma xenograft models, this compound led to initial tumor regression and subsequent stabilization of tumor size, while tumors treated with vehicle, rapamycin, or MLN0128 grew steadily apexbt.comnih.gov. This compound treatment was associated with significantly improved survival in these models apexbt.comnih.gov. This compound was able to cross the blood-brain barrier and effectively target mutant mTOR glioblastoma cells, inducing regression of tumor burden in orthotopic/xenograft models for brain cancer amegroups.orgamegroups.cn. In vivo studies showed that this compound inhibited components of mTORC1, p-RPS6S235/236 and p-4EBP1T37/T46, in a dose-dependent manner in the brain amegroups.org.

In renal cell carcinoma models, this compound showed greater anti-tumor effects than temsirolimus in newly established sunitinib-resistant cells in vivo. In these models, temsirolimus decreased tumor volume by an average of 42%, while this compound reduced them by an average of 77%, demonstrating excellent antitumor effects nih.gov. This compound inhibited proliferation, migration, invasion, and colony formation in RCC cells, including sunitinib-resistant cells, by inducing apoptosis and G1 arrest, and was more effective than temsirolimus in vivo nih.govresearchgate.net.

In mice with xenografts of cancer cells containing common mutations that confer mTOR inhibitor resistance, this compound consistently limited tumor growth over the course of 60 days, demonstrating superior efficacy compared to rapamycin and MLN0128 in vivo 2minutemedicine.com.

In prostate cancer patient-derived xenograft (PDX) models, mice treated with this compound showed significantly delayed tumor growth compared to control groups nih.govresearchgate.net. Cells recovered from the tumors of treated animals showed a marked decrease of CD44 expression mdpi.comnih.govresearchgate.net.

While in vitro studies have been conducted for UPS, further in vivo studies are needed to clarify the antitumor effect of this compound in other UPS cells iiarjournals.orgiiarjournals.org.

Here is a summary of in vitro efficacy data for this compound in various cancer cell lines:

| Cancer Type | Cell Lines/Models Studied | Key Findings | Relevant Citations |

| Glioblastoma (GBM) | Human glioma cell lines, Glioblastoma stem cells (GSCs) | Superior and durable inhibition of cell growth and proliferation; Inhibition of p-RPS6 and p-4EBP1; Induction of G0/G1 arrest; Reduced stemness and EMT. | apexbt.comamegroups.orgamegroups.cnnih.govnih.govuni-duesseldorf.de |

| Undifferentiated Pleomorphic Sarcoma (UPS) | Nara-H, Nara-F, GBS-1 cell lines | Reduced cell viability and proliferation in a concentration- and time-dependent manner; Inhibition of the PI3K/mTOR pathway. | iiarjournals.orgiiarjournals.org |

| Renal Cell Carcinoma (RCC) | Sunitinib-naïve and sunitinib-resistant RCC cell lines | Greater inhibition of proliferation, migration, invasion, and colony formation; Suppression of p70S6K, 4EBP1, and AKT phosphorylation; Suppression of MAPK, ErbB, and ABC transporters in resistant lines. | nih.govnih.govresearchgate.netdovepress.commdpi.com |

| Prostate Cancer | LAPC9 cell line, Prostate cancer organoids, BM18 PDX | Blockade of mTORC1/2 signaling; Diminished metabolic enzymes; Reduced CD44+ and ALDEFluorhigh fractions; Reduced organoid viability. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Breast Cancer | MCF-7 cell line, cells with mTOR resistance mutations | Excellent therapeutic effects; Inhibition of proliferation comparable to rapamycin or rapamycin + MLN0128; Overcame resistance to TORKis. | guidetopharmacology.orgmdpi.comnih.govnih.gov |

| Follicular Lymphoma | Not specified in detail in provided snippets | Increased and durable inhibitory action compared to earlier inhibitors. | mdpi.com |

Here is a summary of in vivo efficacy data for this compound in various animal models:

| Cancer Type | Animal Models Studied | Key Findings | Relevant Citations |

| Glioblastoma (GBM) | Xenograft models (e.g., U87MG intracranial xenografts), Genetically-engineered mouse model | Initial tumor regression and stabilization; Significantly improved survival; Crosses blood-brain barrier; Inhibited p-RPS6 and p-4EBP1 in the brain. | apexbt.comamegroups.orgamegroups.cnnih.gov |

| Renal Cell Carcinoma (RCC) | Nude mice bearing sunitinib-resistant RCC xenografts | Greater anti-tumor effects than temsirolimus; Reduced tumor volume significantly; Induced apoptosis and G1 arrest; More effective than temsirolimus in vivo. | nih.govresearchgate.net |

| Prostate Cancer | Patient-derived xenograft (PDX) models (BM18, LAPC9) | Significantly delayed tumor growth; Marked decrease of CD44 expression in recovered cells. | mdpi.comnih.govresearchgate.net |

Anti-tumor Effects in Xenograft Models (e.g., Glioblastoma, RCC, Prostate Cancer)

Preclinical studies have demonstrated the significant anti-tumor effects of this compound in various xenograft models, including glioblastoma, renal cell carcinoma (RCC), and prostate cancer. In glioblastoma models, this compound has shown superior efficacy compared to earlier-generation mTOR inhibitors like rapamycin and MLN0128, leading to a marked decrease in tumor growth and, in some instances, tumor regression. researchgate.netamegroups.cnnih.govmdpi.com This effect is associated with potent inhibition of mTORC1 targets such as p-S6K and p-4EBP1, and induction of cell cycle arrest. researchgate.netamegroups.cn

In renal cell carcinoma, this compound has exhibited greater anti-tumor efficacy than temsirolimus in both sunitinib-sensitive and sunitinib-resistant cell lines and xenograft models. nih.govdovepress.comresearchgate.netnih.gov It effectively suppressed proliferation, migration, invasion, and colony formation in RCC cells. nih.govresearchgate.netnih.gov

Studies in prostate cancer patient-derived xenografts have also indicated that this compound can effectively block mTORC1/2 signaling and delay tumor growth. worldscientific.com Furthermore, it has been shown to reduce stem cell markers in prostate cancer organoids. worldscientific.comresearchgate.net

The enhanced anti-tumor activity of this compound in these models is attributed to its bivalent binding, which leads to more complete and sustained inhibition of mTOR signaling compared to single-site inhibitors. researchgate.netamegroups.cnnih.gov

Penetration Across the Blood-Brain Barrier (BBB) in Rodent Models

Despite its relatively large molecular weight, this compound has demonstrated the ability to cross the blood-brain barrier in rodent models. researchgate.netamegroups.cntandfonline.comnih.gov This is a crucial characteristic for the treatment of central nervous system tumors like glioblastoma, where many therapeutic agents are hindered by poor BBB penetration. Studies have shown that this compound can effectively inhibit mTOR signaling in brain tissue after systemic administration, leading to anti-tumor effects in orthotopic glioblastoma xenografts. researchgate.netamegroups.cntandfonline.comnih.gov The ability of this compound to associate with FKBP12, an abundant intracellular protein, is thought to contribute to its accumulation within cells, potentially aiding its brain penetration. researchgate.netnih.govworldscientific.com

Impact on Chronological Lifespan in Model Organisms (e.g., Fission Yeast)

Research using model organisms, such as fission yeast (Schizosaccharomyces pombe), has investigated the impact of this compound on chronological lifespan. Similar to rapamycin, this compound has been shown to prolong chronological lifespan in fission yeast. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This effect is associated with the inhibition of TORC1, the functional equivalent of mammalian mTORC1 in yeast. biorxiv.orgresearchgate.net Studies in fission yeast have also revealed that this compound affects cellular growth and identifies mTOR-regulated genes, including those involved in the agmatinergic axis, that play roles in chronological aging. biorxiv.orgresearchgate.net

Overcoming Resistance to Conventional mTOR Inhibitors and Other Therapeutic Agents

A significant advantage of this compound lies in its ability to overcome resistance mechanisms that limit the effectiveness of conventional mTOR inhibitors and other therapeutic agents.

Efficacy Against mTOR Resistance Mutations

Mutations in the mTOR protein, particularly within the FRB domain or the kinase domain, can confer resistance to first and second-generation mTOR inhibitors. mdpi.comnih.gov2minutemedicine.com this compound is designed to circumvent these resistance mechanisms by simultaneously binding to both domains. Preclinical studies have shown that this compound is effective at inhibiting mTOR signaling and limiting tumor growth in cancer cells and xenograft models expressing these drug-resistant mTOR mutations. mdpi.comnih.govresearchgate.net2minutemedicine.comacs.org This includes efficacy against mutations that cause resistance to rapamycin (affecting the FRB domain) and mutations that cause resistance to ATP-competitive inhibitors (affecting the kinase domain). nih.govacs.org

Activity Against Sunitinib-Resistant Phenotypes

This compound has demonstrated activity against sunitinib-resistant phenotypes, particularly in renal cell carcinoma. Studies have shown that this compound is more effective than temsirolimus in inhibiting the growth of sunitinib-resistant RCC cell lines and xenografts. nih.govdovepress.comresearchgate.netnih.gov This suggests that this compound can offer a therapeutic option in cases where tumors have developed resistance to multi-targeted receptor tyrosine kinase inhibitors like sunitinib. nih.govnih.gov Its activity in sunitinib-resistant cells is associated with the suppression of not only the mTOR pathway but also aspects of the MAPK and ErbB signaling pathways, as well as ABC transporters, which are implicated in drug resistance. nih.govresearchgate.netnih.govmdpi.com

Combination Therapy Approaches in Preclinical Settings

Preclinical investigations have also explored the potential of this compound in combination therapy approaches. Combining mTOR inhibitors with other targeted agents or treatment modalities can potentially enhance anti-tumor effects and overcome resistance. For example, studies have investigated combining this compound with the brain-impermeable FKBP12 ligand RapaBlock to achieve brain-specific inhibition of mTOR, which showed efficacy in glioblastoma xenografts without detectable peripheral toxicity. tandfonline.comresearchgate.netbiorxiv.org Additionally, this compound has been studied in combination with temozolomide (B1682018) and tumor treating fields in glioblastoma stem cell models, showing synergistic therapeutic potential to reduce resistance to temozolomide. mdpi.commdpi.com These studies highlight the potential for this compound to be integrated into multi-modal treatment strategies to improve outcomes.

Here is a summary of key preclinical findings:

| Application Area | Model Systems | Key Findings |

| Anti-tumor Effects | Glioblastoma xenografts | Reduced tumor growth, induced regression, superior to rapamycin and MLN0128. researchgate.netamegroups.cnnih.govmdpi.com |

| Renal Cell Carcinoma (RCC) cell lines & xenografts | Greater efficacy than temsirolimus in sunitinib-sensitive and resistant models, inhibited proliferation, migration, invasion. nih.govdovepress.comresearchgate.netnih.gov | |

| Prostate Cancer patient-derived xenografts & organoids | Blocked mTORC1/2 signaling, delayed tumor growth, reduced stem cell markers. worldscientific.comresearchgate.net | |

| BBB Penetration | Rodent models | Crosses the BBB, inhibits brain mTOR signaling, effective in orthotopic glioblastoma models. researchgate.netamegroups.cntandfonline.comnih.gov |

| Chronological Lifespan | Fission Yeast (Schizosaccharomyces pombe) | Prolonged chronological lifespan, inhibited TORC1. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org |

| Overcoming Resistance | mTOR resistance mutations (FRB & kinase domain) | Effective against cells/xenografts with mutations resistant to rapamycin and ATP-competitive inhibitors. mdpi.comnih.govresearchgate.net2minutemedicine.comacs.org |

| Sunitinib-resistant RCC | More effective than temsirolimus, suppressed MAPK, ErbB, and ABC transporters. nih.govdovepress.comresearchgate.netnih.govmdpi.com | |

| Combination Therapy | Glioblastoma xenografts (with RapaBlock) | Brain-specific mTOR inhibition, anti-tumor effect without peripheral toxicity. tandfonline.comresearchgate.netbiorxiv.org |

| Glioblastoma stem cells (with TMZ & TTFields) | Synergistic effect, reduced TMZ resistance. mdpi.commdpi.com |

Synergistic Effects with Autophagy Inhibitors (e.g., Hydroxychloroquine)

mTOR inhibitors, including this compound, have been shown to induce autophagy, a cellular process that can sometimes lead to resistance to anti-cancer therapies. nih.govnih.gov Combining mTOR inhibitors with autophagy inhibitors is a strategy being investigated to enhance anti-tumor effects. Hydroxychloroquine (B89500) (HCQ) is an autophagy inhibitor that prevents the fusion of lysosomes with autophagosomes. fishersci.betandfonline.com

Preclinical studies have investigated the combined treatment of this compound and hydroxychloroquine. In undifferentiated pleomorphic sarcoma (UPS) cell lines, combined treatment with this compound and hydroxychloroquine demonstrated enhanced antitumor effects compared to this compound alone. nih.gov This enhanced effect was attributed to the blocking of the autophagy-inducing effect of mTOR inhibitors by hydroxychloroquine. nih.gov this compound decreased cell proliferation and inhibited the PI3K/mTOR pathway in these cell lines. nih.gov The combination treatment exhibited an additive effect in UPS by inducing apoptosis. nih.gov

Combined Modalities with Physical Treatments (e.g., Tumor Treating Fields) and Chemotherapeutic Agents (e.g., Temozolomide)

This compound has been explored in combination with other treatment modalities, including physical treatments like Tumor Treating Fields (TTFields) and chemotherapeutic agents such as temozolomide, particularly in the context of glioblastoma (GBM). Glioblastoma is a highly aggressive brain tumor with limited treatment options. dntb.gov.uanih.gov Resistance to standard treatments like temozolomide is a significant challenge. nih.govmdpi.com

Preclinical studies using organoid-like stem cell models of GBM have shown that this compound treatment at low nanomolar concentrations significantly reduced cell growth, proliferation, migration, and clonogenic potential. dntb.gov.uanih.gov Crucially, this compound acted synergistically to reduce cell growth when applied in combination with both temozolomide and TTFields. dntb.gov.uanih.govnih.gov This suggests that combining this compound with existing GBM treatments may help overcome resistance mechanisms and improve therapeutic outcomes. nih.gov

The synergistic effect with temozolomide and TTFields supports the potential of this compound as a therapeutic target in brain oncology. dntb.gov.uanih.gov

Exploration in Non-Oncological Preclinical Models

Beyond its potential in cancer therapy, this compound's effects have also been investigated in preclinical models of certain non-oncological conditions, leveraging its role as an mTOR inhibitor.

Potential Roles in Thrombus Plaque Inhibition

The mTOR pathway is known to be involved in thrombosis-related diseases. nih.gov Preclinical research has investigated whether this compound could exert anti-thrombotic effects, specifically in the context of antiphospholipid syndrome (APS). nih.gov

In a study using a mouse model of APS, this compound was shown to reduce the size of arterial thrombus plaque. nih.gov This effect was associated with a reduction in the levels of anti-beta-2-GPI antibodies and anticardiolipin antibodies, which are relevant markers in APS. nih.gov Immunostaining confirmed that this compound inhibited plaque initiation and progression, decreased macrophage infiltration, and enhanced the autophagy process. nih.gov In vitro studies using cultured macrophages exposed to oxidized low-density lipoprotein (ox-LDL) also showed that this compound prevented cell apoptosis and enhanced macrophage autophagy. nih.gov These findings suggest a potential for this compound in inhibiting thrombus plaque formation in APS, mediated by its effect on facilitating cell autophagy. nih.gov

Effects on Cerebral Ischemia-Reperfusion Injury

The mTOR pathway has been implicated in cerebral ischemia-reperfusion injury (IRI). frontiersin.orgnih.govnih.gov Preclinical studies have explored the impact of this compound, as a third-generation mTOR inhibitor, on neuronal survival and blood-brain barrier (BBB) disruption in models of cerebral IRI. frontiersin.orgnih.govnih.gov

Research indicates that inhibiting both mTORC1 and mTORC2 with this compound could potentially worsen neuronal damage in the early stage of cerebral ischemia-reperfusion, particularly within the time window for thrombolysis therapy. frontiersin.orgnih.govnih.gov This detrimental effect was associated with an aggravation of BBB disruption. frontiersin.orgnih.govnih.gov Data showed that this compound increased infarct size and BBB disruption in the ischemic-reperfused cortex in a preclinical model. frontiersin.orgnih.gov Specifically, this compound significantly decreased phosphorylated S6 and Akt, indicating inhibition of both mTORC1 and mTORC2, and increased the level of matrix metalloproteinase-2 (MMP2), suggesting aggravated BBB disruption. frontiersin.orgnih.gov These findings highlight the complex role of dual mTORC1/mTORC2 inhibition in the context of cerebral IRI and the importance of BBB integrity. frontiersin.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 137076847 |

| Hydroxychloroquine | 3652 |

| Temozolomide | 5394 |

Preclinical Research Findings Summary

| Application Area | Key Findings | Relevant Combinations/Contexts |

| Undifferentiated Pleomorphic Sarcoma | Enhanced antitumor effect and apoptosis induction when combined with hydroxychloroquine. nih.gov Inhibited cell proliferation and PI3K/mTOR pathway. nih.gov | Combined with Hydroxychloroquine (autophagy inhibitor). nih.gov |

| Glioblastoma (GBM) Stem Cells | Reduced cell growth, proliferation, migration, and clonogenic potential. dntb.gov.uanih.gov Acted synergistically with temozolomide and TTFields to reduce cell growth. dntb.gov.uanih.govnih.gov | Combined with Temozolomide and Tumor Treating Fields (TTFields). dntb.gov.uanih.govnih.gov |

| Thrombus Plaque Inhibition (in APS) | Reduced arterial thrombus plaque size, decreased macrophage infiltration, enhanced autophagy. nih.gov Prevented macrophage apoptosis and enhanced autophagy in vitro. nih.gov | Investigated in a mouse model of Antiphospholipid Syndrome (APS). nih.gov |

| Cerebral Ischemia-Reperfusion Injury | Worsened neuronal damage and increased infarct size in the early stage. frontiersin.orgnih.govnih.gov Aggravated blood-brain barrier (BBB) disruption. frontiersin.orgnih.govnih.gov | Investigated in a rat model of cerebral IRI within the thrombolysis time window. frontiersin.orgnih.gov |

Advanced Methodologies and Research Techniques in Rapalink 1 Studies

Cellular and Molecular Biology Assays

Cellular and molecular biology assays provide fundamental insights into the biological effects of RapaLink-1 at the cellular level. These techniques allow researchers to measure key parameters such as cell viability, proliferation, cell cycle progression, protein signaling, and localization.

Cell Viability and Proliferation Assays (e.g., WST-1, XTT)

Cell viability and proliferation assays are widely used to determine the impact of this compound on cell growth and survival. Assays utilizing tetrazolium salts like WST-1 and XTT are common methods. These assays measure the metabolic activity of viable cells, which cleave the tetrazolium salts into colored formazan (B1609692) products. sigmaaldrich.cnmedsci.orgtakarabio.com The amount of formazan produced is directly proportional to the number of metabolically active cells. sigmaaldrich.cntakarabio.com

Studies have employed WST-1 assays to demonstrate this compound's ability to inhibit the proliferation of various cancer cell lines, including U87MG glioblastoma cells and renal cell carcinoma cells. nih.govapexbt.commedchemexpress.comresearchgate.net this compound has been shown to more potently reduce cell proliferation compared to first- and second-generation mTOR inhibitors like rapamycin (B549165) or MLN0128 in U87MG cells. nih.govapexbt.com XTT assays have also been used to assess this compound's effect on cell proliferation in renal cell carcinoma cell lines, showing significantly greater cell growth suppression compared to temsirolimus (B1684623). researchgate.netnih.gov In undifferentiated pleomorphic sarcoma cell lines, this compound significantly inhibited cell proliferation in a dose- and time-dependent manner, as determined by cell viability analysis. iiarjournals.org

Western Blotting for Signaling Pathway Analysis (e.g., Phosphorylation States)

Western blotting is a cornerstone technique for analyzing protein expression levels and, critically, the phosphorylation status of proteins involved in signaling pathways. This method is essential for understanding how this compound modulates the mTOR pathway and its downstream effectors. The phosphorylation state of key proteins often indicates their activation status.

Research on this compound heavily relies on Western blotting to assess its inhibitory effects on both mTORC1 and mTORC2 signaling. nih.govresearchgate.netnih.goviiarjournals.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Specific targets examined include phosphorylated ribosomal protein S6 (p-S6), a key downstream target of mTORC1, and phosphorylated Akt (p-Akt), a substrate of mTORC2. nih.govnih.goviiarjournals.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Studies consistently show that this compound effectively blocks the phosphorylation of both mTORC1 effectors like S6 (Ser240/244, S235/236) and ULK1 (Ser757), and mTORC2 effectors like Akt (Ser473). iiarjournals.orgnih.govfrontiersin.orgfrontiersin.org This dual inhibition is a key characteristic of this compound's mechanism. Western blotting has demonstrated that this compound can inhibit the phosphorylation of these targets at low nanomolar concentrations. nih.gov Furthermore, Western blot analysis has been used to confirm the induction of apoptosis by this compound through the detection of increased cleavage of PARP (poly (ADP-ribose) polymerase). researchgate.netnih.gov In prostate cancer organoids, Western blot analyses showed that this compound treatment efficiently blocked phosphorylation of S6 and ULK1 and abolished Akt phosphorylation in a dose-dependent manner. frontiersin.org In glioblastoma models, Western blotting demonstrated that this compound efficiently blocked p-4EBP1T37/46 and p-RPS6S235/236. nih.gov

Flow Cytometry for Cell Cycle and Phenotypic Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is particularly useful for assessing cell cycle distribution, detecting apoptosis, and identifying specific cell populations based on surface or intracellular markers.

Flow cytometry has been utilized in this compound studies to analyze its effects on the cell cycle and induce apoptosis. medchemexpress.comresearchgate.netnih.govmdpi.com this compound has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, including U87MG glioblastoma cells and renal cell carcinoma cells. medchemexpress.comresearchgate.netnih.gov Studies comparing this compound to temsirolimus in renal cell carcinoma found that this compound induced G1 arrest to a significantly greater extent. researchgate.netnih.gov Flow cytometry using Annexin (B1180172) V staining has confirmed that this compound treatment leads to increased apoptosis in cancer cells. researchgate.netnih.goviiarjournals.orgmdpi.com Additionally, flow cytometry has been applied to analyze phenotypic changes, such as the percentage of cancer stem cell markers like CD44 and ALDHHi in patient-derived xenograft (PDX) organoids treated with this compound. frontiersin.org

Immunofluorescence Techniques

Immunofluorescence is a microscopy-based technique that uses fluorescently labeled antibodies to visualize the location and distribution of specific proteins or other molecules within cells or tissues. This method provides spatial information about the cellular targets of a compound and can reveal changes in protein localization upon treatment.

Immunofluorescence techniques have been employed in the study of this compound, for instance, in research investigating its effects on undifferentiated pleomorphic sarcoma cells. iiarjournals.org While the specific details from the search results regarding the targets visualized by immunofluorescence in this compound studies are limited, this technique is generally valuable for confirming target engagement, assessing changes in cellular morphology, or examining the co-localization of proteins involved in the mTOR pathway or related processes following this compound treatment.

In Vitro Kinase Assays for Enzyme Inhibition Assessment

In vitro kinase assays are biochemical tests performed outside of living cells to directly measure the inhibitory activity of a compound against a purified enzyme, such as mTOR kinase. These assays typically involve incubating the enzyme with a substrate, ATP, and the test compound, then quantifying the amount of phosphorylated substrate produced.

In vitro kinase assays have been instrumental in characterizing the direct inhibitory potential of this compound against mTOR. nih.govbiorxiv.orgresearchgate.net Studies using purified mTOR protein have shown that this compound can inhibit mTOR activity in a cell-free system. biorxiv.orgresearchgate.net Interestingly, while this compound contains a TORKi (TOR kinase inhibitor) moiety that can directly bind to the ATP pocket of mTOR, its cellular activity is highly dependent on its interaction with FKBP12. biorxiv.orgresearchgate.net In vitro kinase assays have revealed that this compound exhibits similar IC50 values to the TORKi portion alone when tested against purified mTOR, and the inclusion of FKBP12 did not significantly alter this direct inhibitory activity in this specific assay setup. biorxiv.orgresearchgate.net This highlights the complex, bivalent mechanism of this compound, where FKBP12 binding is crucial for its activity in a cellular context, likely by facilitating its interaction with the FRB domain of mTOR alongside the ATP-site binding. biorxiv.orgresearchgate.netresearchgate.net

Omics-Based Approaches

Omics-based approaches, such as genomics, transcriptomics, and proteomics, provide a comprehensive view of the molecular changes occurring in cells or tissues in response to a treatment like this compound. These high-throughput techniques can identify global alterations in gene expression, protein levels, or other molecular profiles, offering insights into the broader biological pathways affected.

While detailed omics data specifically on this compound was not extensively available in the provided snippets, one study utilizing RNA sequencing in renal cell carcinoma investigated the broader impact of this compound treatment. researchgate.net This transcriptomic analysis indicated that this compound inhibited multiple signaling pathways beyond just mTOR, including segments of the MAPK signaling network, the ErbB signaling pathway, and ABC transporters associated with drug resistance. researchgate.net This demonstrates how omics approaches can be used to uncover the complex network of cellular changes induced by this compound, providing a more complete picture of its biological effects and potential mechanisms of overcoming resistance. Further omics studies could potentially reveal novel targets or biomarkers associated with this compound response or resistance.

RNA Sequencing for Gene Expression and Pathway Analysis

RNA sequencing (RNA-seq) is a powerful tool used to comprehensively analyze gene expression changes in response to this compound treatment. This technique allows researchers to identify genes that are differentially expressed, providing insights into the cellular pathways affected by the compound.

Studies utilizing RNA-seq have shown that this compound can suppress various signaling pathways. In sunitinib-resistant renal cell carcinoma (RCC) cells, RNA sequencing demonstrated that this compound suppressed not only the mTOR signaling pathway but also parts of the MAPK signaling pathway, the ErbB signaling pathway, and ABC transporters, which are associated with drug resistance. nih.govresearchgate.net Compared to temsirolimus, this compound downregulated a smaller number of genes (1726 genes) in certain RCC cell lines. nih.gov KEGG pathway analysis of these downregulated genes identified the suppression of multiple signals, including the MAPK signaling pathway, the ErbB signaling pathway, and ATP-binding cassette transporters. nih.gov

In differentiated SH-SY5Y cells, RNA-seq analysis compared the effects of this compound and Torin1 (another mTOR inhibitor) on gene expression. essex.ac.uk this compound treatment resulted in differential expression of a significant number of genes. essex.ac.uk For instance, Lim Homeobox 9 (LHX9), a transcription factor, showed high upregulation in response to mTOR inhibition, including with this compound, at the protein level, although its transcriptional response was also explored. essex.ac.uk

In fission yeast, RNA-seq analysis comparing rapamycin and this compound treatment revealed that this compound induced a stronger effect on gene expression. biorxiv.org Principal Component Analysis (PCA) showed that this compound-treated transcriptomes separated well from untreated and rapamycin-treated states, with the PCA1 component accounting for 71.36% of the difference between the datasets. biorxiv.org

RNA-seq data can be analyzed using various bioinformatics tools to identify enriched pathways and understand the functional consequences of gene expression alterations. nih.govessex.ac.uk

Untargeted Metabolomics for Metabolic Pathway Profiling (e.g., LC-MS/MS, Bioinformatics Tools)

Untargeted metabolomics provides a global view of the metabolic changes occurring within cells or tissues upon this compound treatment. Techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are employed to identify and quantify a wide range of metabolites. mdpi.comsciforum.netnih.gov

Studies using high-resolution untargeted metabolomics with LC-MS/MS have investigated the effects of this compound on pancreatic beta-cell lines. mdpi.comsciforum.netnih.gov These studies compared the metabolic profiles of cells treated with this compound, rapamycin, Torin-2, and metformin. mdpi.comsciforum.netnih.gov The data showed differential patterns of metabolites between this compound and rapamycin-treated cells. mdpi.comsciforum.net Bioinformatics tools, such as the mummichog Python algorithm and XCMS Plus, are used to analyze the high-dimensional metabolomics data, model biochemical pathways, and predict their functional activity. mdpi.comsciforum.netresearchgate.net

Mapping downstream metabolite data onto predictive metabolic pathways and activity networks revealed that this compound affected pathways including the pentose (B10789219) phosphate (B84403) pathway, dopamine, and ubiquinol (B23937) degradation pathways. mdpi.comsciforum.net this compound also significantly decreased the levels of certain amino acids, such as L-glutamate and L-glycine, in pancreatic beta cells, unlike rapamycin or metformin. nih.gov L-aspartate levels were also decreased by this compound, Torin-2, and rapamycin. nih.gov

Proteomics for Protein Expression and Modification Analysis

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This approach is crucial for understanding how this compound affects the cellular machinery at the protein level.

Proteomics analysis can reveal changes in protein abundance and phosphorylation status, which are direct indicators of mTOR pathway activity and its downstream effects. A phosphoproteomics analysis using this compound-treated cells is expected to help resolve the full repertoire of rapamycin-sensitive and rapamycin-resistant mTORC1 substrates. researchgate.net

Studies have shown that this compound efficiently blocks the phosphorylation of substrates in the mTOR signaling pathway, such as p70S6K, eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), and AKT. nih.govfrontiersin.org Western blot analysis in prostate cancer organoids treated with this compound confirmed the blockage of phosphorylation of mTORC1 effectors like S6 (Ser240/244) and ULK1 (Ser757), and also abolished Akt phosphorylation (Ser473) in a dose-dependent manner. frontiersin.org

Proteome analysis in mouse embryonic fibroblasts (MEFs) treated with this compound, Torin1, and rapamycin showed that while transcriptome alterations did not solely explain changes in the cellular proteome, a significant portion of protein expression changes following this compound or Torin1 treatment could not be attributed to changes in mRNA levels. nih.gov Analysis of proteins upregulated by both Torin1 and this compound revealed enrichment in pathways related to peptidase/proteolysis and enzyme-linked receptor protein signaling, including components of the insulin (B600854) receptor (INSR)/insulin-like growth factor 1 receptor (IGF1R) pathway. nih.gov

Advanced Preclinical Models

Advanced preclinical models are essential for evaluating the in vivo efficacy of this compound and understanding its effects within complex biological systems that mimic human disease.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve implanting tumor tissue or cells from a patient into immunocompromised mice. These models retain many characteristics of the original human tumor, making them valuable for preclinical drug testing and studying tumor heterogeneity. frontiersin.orgnih.govresearchgate.netega-archive.org

PDX models of bone-metastatic prostate cancer (PCa), such as BM18 and LAPC9, have been used to investigate the effects of this compound. frontiersin.orgnih.govresearchgate.netega-archive.org Treatment with this compound effectively targeted both PDX models, which are dependent and independent of androgens, respectively. frontiersin.orgnih.govaacrjournals.org In vivo studies using these models showed that this compound treatment significantly delayed tumor growth compared to control groups. frontiersin.orgnih.gov In the LAPC9 model, this compound alone significantly reduced the growth rate, and when combined with androgen deprivation therapy (ADT), it resulted in tumor regression, a result not achieved by either treatment alone. aacrjournals.org Cells recovered from tumors of this compound-treated mice showed a marked decrease in CD44 expression, a marker associated with cancer stem cells. frontiersin.orgnih.gov

This compound has also shown promise in glioblastoma (GBM) xenografts and PDX models, where it suppressed tumor growth and even induced regression. nih.gov

Organoid and Ex Vivo Tumor Slice Drug Assays

Organoids are three-dimensional cell cultures derived from tissues or stem cells that self-organize into structures mimicking the architecture and function of the original organ or tumor. Ex vivo tumor slice assays involve maintaining thin slices of fresh tumor tissue in culture, allowing for short-term drug testing while preserving the tumor microenvironment. These models offer a bridge between traditional 2D cell cultures and in vivo studies. frontiersin.orgnih.govresearchgate.net

In vitro organoid assays and ex vivo tumor slice drug assays using PCa PDX models (BM18 and LAPC9) have been developed to investigate the effects of mTOR-targeting compounds, including this compound. frontiersin.orgnih.govresearchgate.net These assays demonstrated that this compound effectively reduced the viability of both LAPC9 and BM18 organoids. frontiersin.org The IC50 values varied between the models, with LAPC9 organoids showing a higher IC50 (0.0046 μM) compared to BM18 organoids (0.0003 μM). frontiersin.org Ex vivo tumor slice assays on the LAPC9 PDX showed that this compound significantly reduced proliferation, measured by the marker Ki67, at various concentrations. frontiersin.org

These models allow for the assessment of drug efficacy in a more physiologically relevant context than 2D cell culture and can help predict potential responses in patients. frontiersin.org

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are created by altering the mouse genome to introduce specific genetic mutations or modifications that mimic those found in human diseases, including cancer. These models are valuable for studying the role of specific genes and pathways in disease development and evaluating targeted therapies. nih.gov

This compound has been investigated in genetically engineered mouse models of brain cancer. nih.gov In these models, this compound was shown to suppress the growth of tumors. nih.gov Despite its molecular size, this compound was able to cross the blood-brain barrier and induce regression in these GEMMs. nih.gov

GEMMs allow for the study of this compound's effects within a living system with an intact immune system and complex tissue interactions, providing valuable information about its potential in a more complex biological environment compared to in vitro models.

Structural Biology and Computational Chemistry

Structural biology and computational chemistry play crucial roles in the design, optimization, and understanding of this compound's interaction with its target, mTOR.

Molecular Modeling for Compound Design and Optimization (e.g., Linker Length, Binding Site Analysis)

Molecular modeling was instrumental in the initial design of this compound and subsequent related bivalent mTOR inhibitors. The design process involved analyzing the spatial arrangement of the rapamycin and TORKi binding sites on mTOR nih.gov. Molecular models constructed using existing co-crystal structures of the mTOR catalytic domain bound to a TORKi (e.g., PDB: 4JT5 with PP242) and the mTOR FRB domain complexed with rapamycin and FKBP12 (e.g., PDB: 1FAP) provided a guideline for designing the linker connecting the two inhibitory components nih.gov.